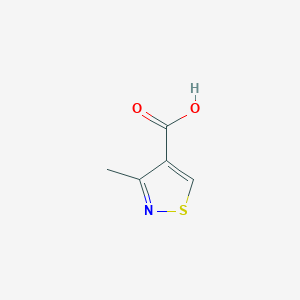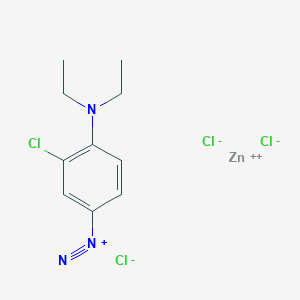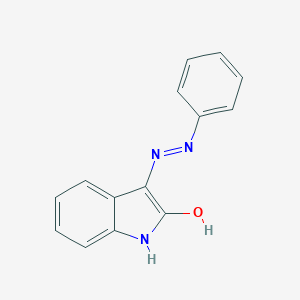
Glutarylglycine
Descripción general
Descripción
Glutarylglycine is a dipeptide that is not widely discussed in the provided papers. However, its structure is related to the peptides and amino acids that are mentioned. For instance, γ-Glutamylvalylglycine, a related compound, is known for its "kokumi" enhancing properties in food, which refers to the sensation of thickness, continuity, and mouthfulness in taste . Glycine, a component of this compound, is a major amino acid in mammals and plays a crucial role in metabolic regulation, antioxidative reactions, and neurological function .
Synthesis Analysis
The enzymatic synthesis of γ-Glutamylvalylglycine, a peptide similar to this compound, has been achieved using bacterial γ-glutamyltranspeptidase. This process involves the transpeptidation reaction of glutamine and valylglycine under specific conditions, which could potentially be adapted for the synthesis of this compound . Additionally, the synthesis of glutamine and asparagine peptides, which are structurally related to this compound, has been reported, suggesting possible synthetic routes for this compound .
Molecular Structure Analysis
While the molecular structure of this compound is not directly discussed, the structure of related peptides and amino acids such as glutamine, asparagine, and glycine has been studied. These amino acids and peptides are known for their roles in protein synthesis and as neurotransmitters in the central nervous system .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly detailed in the provided papers. However, the synthesis of related compounds involves reactions such as transpeptidation and the inhibition of enzymes like glyoxalase I by glutaryl derivatives . These reactions could provide insights into the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported. However, the properties of glycine, a component of this compound, include its role in the biosynthesis of important molecules like glutathione, heme, and creatine, and its involvement in the digestion of dietary fat . The synthesis of glutathione, which is related to glycine metabolism, is diminished in patients with uncontrolled diabetes but can be restored with dietary supplementation of its precursors .
Aplicaciones Científicas De Investigación
Modificación postraduccional (PTM)
Glutarylglycine juega un papel importante en las modificaciones postraduccionales (PTM), que son modificaciones químicas covalentes de residuos de aminoácidos . Las PTM son un mecanismo conservado adoptado por los organismos para modular eficazmente las actividades biológicas, lo que les permite realizar respuestas adaptativas rápidas a los cambios ambientales .
Regulación del metabolismo
This compound está involucrada en la regulación del metabolismo . La regulación metabólica es crucial para mantener la homeostasis dentro del cuerpo, y las interrupciones en la regulación metabólica pueden conducir a varias enfermedades.
Control del daño oxidativo
This compound se ha asociado con la regulación del daño oxidativo . El daño oxidativo, causado por radicales libres y especies reactivas de oxígeno, puede conducir a daño celular y está implicado en el envejecimiento y varias enfermedades.
Dinámica de la cromatina
This compound juega un papel en la dinámica de la cromatina . La dinámica de la cromatina, que implica cambios en la estructura de la cromatina, juega un papel crucial en la replicación, reparación y expresión génica del ADN.
Asociación con enfermedades
This compound se ha asociado con varias enfermedades, como la acidemia glutárica 1 y la astenospermia . Comprender el papel de la this compound en estas enfermedades podría conducir potencialmente a nuevas estrategias terapéuticas.
Bioinformática y modelado predictivo
This compound se utiliza en investigaciones bioinformáticas de sitios de glutarilación basados en la composición de aminoácidos . El desarrollo de herramientas computacionales para predecir sitios de glutarilación es un área activa de investigación .
Mecanismo De Acción
Target of Action
Glutarylglycine primarily targets lysine residues in proteins . Lysine is an amino acid that plays a crucial role in protein structure and function. This compound modifies these lysine residues through a process known as lysine glutarylation , a type of post-translational modification .
Mode of Action
This compound interacts with its targets through a biochemical process known as glutarylation . In this process, glutaryl-CoA, a cellular metabolite, forms a reactive cyclic anhydride that readily glutarylates lysine residues . This modification is considered to be reversible, dynamic, and conserved in both prokaryotes and eukaryotes .
Biochemical Pathways
This compound affects several biochemical pathways. The glutarylation of lysine residues is mainly involved in the regulation of metabolism, oxidative damage, and chromatin dynamics . It is also associated with various diseases . The exact biochemical processes of glutarylation and deglutarylation are still under investigation .
Pharmacokinetics
It’s known that non-natural amino acids like this compound can be used to modulate the structure-activity relationship (sar) and the pharmacokinetic and dynamic (pkpd) of a defined peptide drug .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its role in post-translational modification. Glutarylation can modulate biological activities, enabling organisms to make rapid adaptive responses to environmental changes . It plays crucial roles in the diversification of protein functions in different biological and physiological interactions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(carboxymethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c9-5(8-4-7(12)13)2-1-3-6(10)11/h1-4H2,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLKTRLPZFCMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635111 | |
| Record name | 5-[(Carboxymethyl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glutarylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
17686-38-3 | |
| Record name | Glutarylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17686-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(Carboxymethyl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutarylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of elevated Glutarylglycine levels in urine?
A: this compound is a breakdown product of lysine and tryptophan metabolism. Elevated urinary levels of this compound are a hallmark of Glutaric Aciduria Type 1 (GA1), a rare genetic disorder. [] This disorder, caused by a deficiency in the enzyme glutaryl-CoA dehydrogenase, disrupts the body's ability to break down certain amino acids, leading to a buildup of harmful substances like glutaric acid and this compound. [] Detecting high this compound in urine can be crucial for diagnosing GA1, especially in early stages when treatment can significantly improve outcomes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



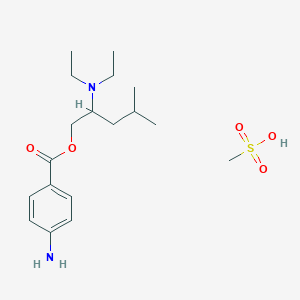
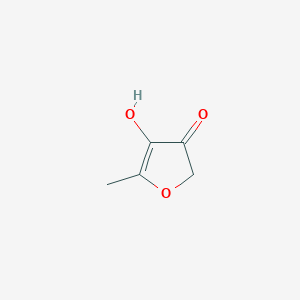
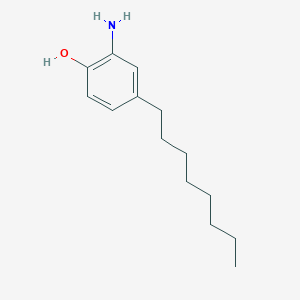
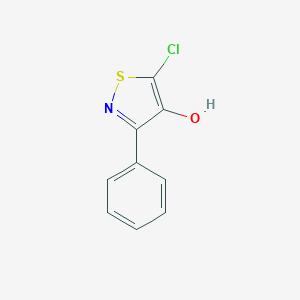
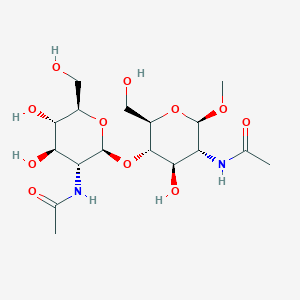

![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)
